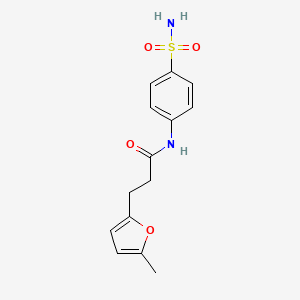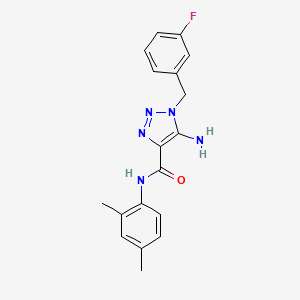![molecular formula C13H15F3N6O2 B2792454 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034539-08-5](/img/structure/B2792454.png)
6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a potent, orally active DPP-IV inhibitor (IC {sub 50} = 18 nM) with excellent selectivity over other proline-selective peptidases . It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Synthesis Analysis
The compound can be synthesized via aromatic nucleophilic substitution . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Molecular Structure Analysis
The compound is a heterocyclic compound with a five-membered aromatic azole chain. Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For example, it can be reduced to form an alcohol by suitable enzymes or its variants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 407.31 . It is a white to beige powder that is soluble in DMSO .Scientific Research Applications
Conclusion
Sitagliptin’s role in diabetes management underscores its importance in clinical practice. Its selectivity, oral bioavailability, and efficacy make it a valuable tool for improving glycemic control. Researchers continue to explore novel DPP-IV inhibitors, but Sitagliptin remains a cornerstone in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby prolonging their action . This leads to increased insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon release . This helps to regulate blood glucose levels, making the compound potentially useful in the treatment of type 2 diabetes .
Pharmacokinetics
The compound has been found to have good oral bioavailability in preclinical species . This suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body . .
Result of Action
The inhibition of DPP-IV by this compound leads to improved glucose tolerance . In animal models, it has been shown to significantly reduce blood glucose levels following a dextrose challenge . This suggests that it could have a beneficial effect in managing blood glucose levels in individuals with type 2 diabetes .
Future Directions
properties
IUPAC Name |
6-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O2/c14-13(15,16)7-1-3-9-19-20-10(22(9)6-7)5-17-12(24)8-2-4-11(23)21-18-8/h7H,1-6H2,(H,17,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKDFIWJCHXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NNC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol](/img/structure/B2792371.png)

![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)
![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)

![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)
![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)
